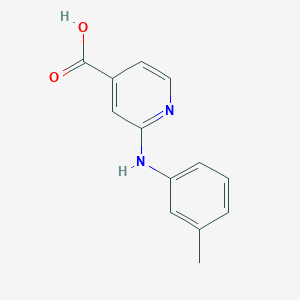

2-(3-Toluidino)isonicotinic acid

説明

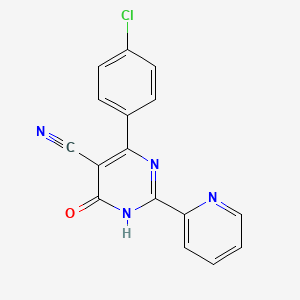

2-(3-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 . It is a derivative of isonicotinic acid, which is a nicotinic acid derivative and one of the earliest antibiotics introduced for the treatment of tuberculosis .

Synthesis Analysis

The synthesis of this compound and its analogs involves several steps. Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity . A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position . The structure of this compound is similar to that of isonicotinic acid, which is an isomer of nicotinic acid .科学的研究の応用

Luminescence and Coordination Chemistry

Isonicotinic acid (Iso) derivatives have demonstrated significant potential in the construction of multi-dimensional metal-organic coordination networks due to their versatile coordination abilities. These complexes have been explored for their fluorescence properties, offering promising applications in fluorescence probing which could aid in studies of microsecond diffusion and dynamics of membranes. Notably, a study on a new silver(I) coordination dimer [Ag2(Iso)2(NO3)2] showcased its excellent fluorescence property, indicating the potential for optical applications (Yuan & Liu, 2005).

Photocatalytic Degradation

The addition of isonicotinic acid to metal-organic frameworks (MOFs) has been shown to enhance their surface area, pore volume, and pore size, thereby increasing their catalytic activity. A study highlighted the efficient degradation of methylene blue using La-PTC-HIna/Ti3C2Tx MXene, a MOF modulated with isonicotinic acid, underlining the potential of these materials in environmental remediation (Zulys, Adawiah, & Nasruddin, 2022).

Vapor-Phase Oxidation

The partial oxidation of picolines to produce valuable intermediates like isonicotinic acid, an essential precursor for vitamins, food additives, and pharmaceuticals, showcases the chemical utility of these compounds. This area of research emphasizes the development of catalytic methods using clean and atom-efficient oxidants for greener chemistry applications (Shishido, 2011).

作用機序

Target of Action

It is a derivative of isoniazid , which is known to target the mycolic acid synthesis in Mycobacterium tuberculosis .

Mode of Action

Isoniazid is a prodrug that must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acid, an essential component of the bacterial cell wall .

Biochemical Pathways

Isoniazid, from which it is derived, is known to disrupt the mycolic acid synthesis pathway in mycobacterium tuberculosis . This disruption inhibits the growth of the bacteria and eventually leads to its death .

Pharmacokinetics

Isoniazid, a related compound, is well absorbed by rats, monkeys, and dogs . In 24 hours, rats and monkeys excrete more than 60% and dogs about 30% of an intravenous 10 mg/kg dose in the urine . In 72 hours, rats excrete more than 90%, monkeys more than 80% and dogs 74% of the dose in urine and feces .

Result of Action

Isoniazid, a related compound, has been reported for its diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities .

特性

IUPAC Name |

2-(3-methylanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-3-2-4-11(7-9)15-12-8-10(13(16)17)5-6-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRQINHEJOFUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1437738.png)

![(1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1437739.png)

![methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1437741.png)

![methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437742.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1437747.png)

![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)

![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)

![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)